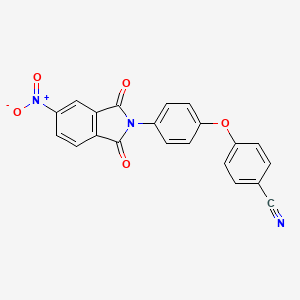![molecular formula C28H16N4O B3824856 3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B3824856.png)
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
Overview
Description
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline moiety linked to a phenyl group, which is further connected to a benzene ring substituted with dicarbonitrile groups. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to maintain consistency and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety, potentially leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-phenylquinoxalin-2-yl)benzene: A related compound with similar structural features but different functional groups.
4-(3-Phenylquinoxalin-2-yl)phthalonitrile: Another compound with a quinoxaline core and phthalonitrile substituents
Uniqueness
3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its specific combination of functional groups and structural arrangement.
Properties
IUPAC Name |
3-[4-(3-phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O/c29-17-21-9-6-12-26(23(21)18-30)33-22-15-13-20(14-16-22)28-27(19-7-2-1-3-8-19)31-24-10-4-5-11-25(24)32-28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJCXHHVULZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC=CC(=C5C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)
![[3-Acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate](/img/structure/B3824788.png)
![[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B3824791.png)

![[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate](/img/structure/B3824814.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
![4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE](/img/structure/B3824831.png)
![3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE](/img/structure/B3824841.png)

![[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
![[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3824866.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)

